molecular formula C9H10N4S2 B12638209 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine CAS No. 920503-85-1

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine

Cat. No.: B12638209
CAS No.: 920503-85-1
M. Wt: 238.3 g/mol
InChI Key: ZVQNADIVKSPGTN-UHFFFAOYSA-N
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Description

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is a chemical compound that features a purine base attached to a 1,3-dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine typically involves the reaction of a purine derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the purine base may interact with nucleic acids or proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is unique due to its combination of a purine base and a dithiolane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

920503-85-1

Molecular Formula

C9H10N4S2

Molecular Weight

238.3 g/mol

IUPAC Name

6-(1,3-dithiolan-2-ylmethyl)-7H-purine

InChI

InChI=1S/C9H10N4S2/c1-2-15-7(14-1)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,1-3H2,(H,10,11,12,13)

InChI Key

ZVQNADIVKSPGTN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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